N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenoxyethyl group, and a cyclopropanecarboxamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H24N2O2/c20-17(14-8-9-14)18-15-5-4-10-19(13-15)11-12-21-16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2,(H,18,20) |
InChI Key |
MOFQVURGBNVCGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCOC2=CC=CC=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxyethyl group. The cyclopropanecarboxamide moiety is then introduced through a series of reactions that may include nucleophilic substitution, cyclization, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like halides or alkylating agents. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic effects, such as acting as a ligand for specific receptors or enzymes.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-phenoxyethyl)piperidin-3-yl]cyclopropanecarboxamide: shares similarities with other piperidine derivatives, such as N-[1-(2-phenoxyethyl)piperidin-3-yl]acetamide and N-[1-(2-phenoxyethyl)piperidin-3-yl]propionamide.
Phenoxyethyl derivatives: Compounds like 2-phenoxyethylamine and 2-phenoxyethanol also share structural similarities.
Uniqueness
What sets this compound apart is its combination of the piperidine ring, phenoxyethyl group, and cyclopropanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
